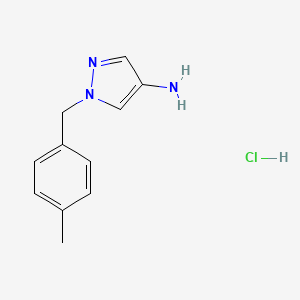

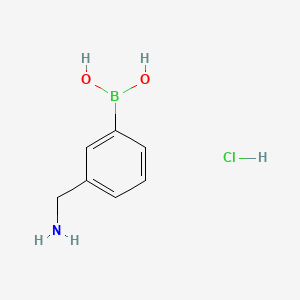

1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis and Structural Analysis : The compound has been utilized in the synthesis of pyrazole derivatives. For instance, hydroxymethyl pyrazole derivatives were reacted with primary amines to yield compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1) and others. These compounds were characterized through various techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing intricate details about their structure and interactions (Titi et al., 2020).

Spectroscopic and Theoretical Investigations

- Theoretical and Spectral Analyses : The compound has been a part of the synthesis of new azo Schiff bases of pyrazole derivatives. Spectroscopic analyses like IR, UV–Vis, 1H-NMR, and 13C-NMR were employed, and the experimental data were supported by theoretical calculations based on density functional theory (DFT) (Özkınalı et al., 2018).

Biological Activity

- Antimicrobial and Antifungal Activity : Pyrazole derivatives, including 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride, have been explored for their biological activities. These compounds have been evaluated for their antibacterial and antifungal properties against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth (Raju et al., 2010).

Supramolecular Chemistry

- Supramolecular Structures and Antibacterial Activity : Research has been conducted on pyrazole Schiff bases to elucidate their molecular structures and study their interactions in forming supramolecular architectures. These structures were investigated for their potential antibacterial properties, and some compounds exhibited significant activity, making them potential antibacterial agents (Feng et al., 2018).

Heterocyclic Dyes

- Synthesis of Heterocyclic Dyes : The compound has been used in the production of carboxylic pyrazolone based heterocyclic dyes. These dyes' optical properties, such as their maximum absorption wavelength (λmax), depend on the substituent effects on aromatic rings and the type of heterocyclic rings involved (Tao et al., 2019).

Anticancer Activity

- Anticancer Compound Synthesis : Compounds synthesized from this compound were tested for their anticancer activity, specifically against the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibited potent inhibitory activity, indicating potential use in cancer treatment (Abdellatif et al., 2014).

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFMLYPLOKIDGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)